2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDEKBXSIKCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483283 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58980-39-5 | |
| Record name | 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2,3,4,5 Tetrahydrobenzo F 1 2 Thiazepine
Strategic Approaches for the Synthesis of the 2,3,4,5-Tetrahydrobenzo[f]benchchem.comresearchgate.netthiazepine Ring System
The formation of the benzothiazepine (B8601423) skeleton relies on key strategic approaches that ensure the effective construction of the heterocyclic ring. These methods primarily involve intramolecular cyclization reactions from carefully designed acyclic precursors.
Cyclization Reactions in the Formation of the Thiazepine Ring
The cornerstone of 2,3,4,5-tetrahydrobenzo[f] researchgate.netthiazepine synthesis is the ring-closing reaction that forms the seven-membered thiazepine ring. Several powerful cyclization methodologies have been adapted and optimized for this purpose.
A highly effective method for synthesizing 5-substituted-2,3,4,5-tetrahydrobenzo[f] researchgate.netthiazepines is the modified Pictet-Spengler reaction. clockss.orgcrossref.org This reaction is a key step in a one-pot procedure that typically involves the imination of a 2-(phenylthio)ethanamine (B1205008) with an aldehyde, followed by formylation of the resulting imine, and culminating in an acid-catalyzed cyclization of an N-formyliminium ion intermediate. researchgate.netclockss.org This N-formyliminium ion is more electrophilic than a standard imine, facilitating the cyclization under mild acidic conditions. clockss.orgclockss.org
The choice of acid catalyst is critical and depends on the electronic properties of the benzene (B151609) ring of the precursor. researchgate.netclockss.org For substrates that lack electron-donating groups, the cyclization proceeds efficiently using a mixed acid catalyst system of trifluoroacetic acid (TFA) and a small quantity of trifluoromethanesulfonic acid (TFSA). researchgate.netclockss.org However, for substrates containing electron-donating substituents, such as a methoxy (B1213986) (OMe) group, trifluoroacetic acid alone is the preferred catalyst, as stronger acids can deactivate the nucleophilic center and inhibit the reaction. clockss.org
Table 1: Synthesis of N-Formyl-2,3,4,5-tetrahydrobenzo[f] researchgate.netthiazepines via Modified Pictet-Spengler Reaction clockss.org
| Substrate (R group) | Acid Catalyst | Yield (%) |
|---|---|---|
| n-Pr | TFA-TFSA | 78 |
| i-Pr | TFA-TFSA | 71 |
| c-Pent | TFA-TFSA | 85 |
| Ph | TFA-TFSA | 86 |
| 4-MeO-Ph | TFA | 80 |
| 4-Cl-Ph | TFA-TFSA | 81 |
The synthesis of the 2,3,4,5-tetrahydrobenzo[f] researchgate.netthiazepine ring system can also be achieved through N-acyliminium ion cyclization. figshare.com This methodology is a powerful tool for forming carbon-carbon bonds and constructing various nitrogen-containing heterocyclic systems. The reaction involves the generation of a reactive N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization through the attack of a suitable nucleophile, in this case, the phenyl ring of a thioether precursor. This approach provides a versatile route to the target thiazepine core.
Alternative strategies for forming the thiazepine ring often start with simple, commercially available acyclic precursors like 2-aminothiophenol (B119425). A common method involves the condensation reaction of 2-aminothiophenol with an appropriate aldehyde or ketone. mdpi.com This initial step forms an intermediate which can then undergo intramolecular cyclization to yield the 2,3,4,5-tetrahydrobenzo[f] researchgate.netthiazepine skeleton. This pathway is a fundamental approach in heterocyclic synthesis, providing a direct route to the benzothiazepine core structure from basic building blocks.
Precursor Chemistry and Derivatization (e.g., Hydrolysis of N-Formyl Precursors)
The synthesis of the target thiazepine often involves multiple steps, including the preparation and subsequent modification of key precursors. In the context of the modified Pictet-Spengler reaction, the direct product of the cyclization is an N-formyl-2,3,4,5-tetrahydrobenzo[f] researchgate.netthiazepine. clockss.org
To obtain the final, unsubstituted amine, a hydrolysis step is required. The N-formyl group is typically removed under acidic conditions. For example, treatment of the N-formyl intermediate with hydrochloric acid (HCl) in ethanol effectively cleaves the formyl group, yielding the desired 5-substituted 2,3,4,5-tetrahydrobenzo[f] researchgate.netthiazepine in high yields. researchgate.netclockss.org This derivatization step is crucial for accessing the final compound after the core ring structure has been successfully assembled.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Furthermore, the optimization of reaction conditions, particularly the selection of the acid catalyst, is critical for achieving high yields. clockss.org As noted, the acidity of the reaction medium must be carefully tuned to the electronic nature of the substrate. researchgate.netclockss.org For substrates lacking electron-donating groups, a stronger, mixed-acid system (TFA-TFSA) is necessary to promote cyclization, while for electron-rich systems, a milder acid like TFA is sufficient and prevents side reactions or deactivation. clockss.org This careful control over reaction parameters is a central strategy for enhancing the yield and purity of the final product.
Table 2: Catalyst Selection Based on Substrate for Optimal Yield researchgate.netclockss.org
| Substrate Type | Recommended Catalyst System | Rationale |
|---|---|---|
| Lacking electron-donating groups | Trifluoroacetic acid (TFA) and Trifluoromethanesulfonic acid (TFSA) | Requires stronger acidity to facilitate electrophilic cyclization. |
| Containing electron-donating groups (e.g., OMe) | Trifluoroacetic acid (TFA) only | Prevents deactivation of the nucleophilic aromatic ring by overly strong acids. |
Impact of Acidity of Reaction Media on Cyclization Efficiency
The efficiency of constructing the 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine core through cyclization reactions is significantly influenced by the acidity of the reaction medium. researchgate.net The choice of acid catalyst can be critical for the success of key bond-forming steps. For instance, in the synthesis of 5-substituted derivatives via a modified Pictet-Spengler reaction, the acid-catalyzed cyclization of an N-formyliminium ion intermediate is a pivotal step. researchgate.net
Research has demonstrated that for substrates lacking a strong electron-donating group on the benzene ring, the cyclization proceeds effectively when a mixed acid catalyst system is employed. researchgate.net A combination of trifluoroacetic acid (TFA) and a smaller quantity of a stronger acid, such as trifluoromethanesulfonic acid, has been shown to facilitate the reaction, leading to good yields of the corresponding N-formylbenzothiazepines. researchgate.net This suggests that the reaction requires finely tuned acidic conditions—strong enough to promote the cyclization but not so harsh as to cause unwanted side reactions or degradation of the starting materials. The nature of the acid can substantially affect the reaction's outcome and yield. nih.gov
| Catalyst System | Substrate Type | Outcome | Reference |
| Trifluoroacetic acid (TFA) & Trifluoromethanesulfonic acid | Substrates lacking electron-donating groups | Smooth cyclization, good yields | researchgate.net |
| Trifluoroacetic acid (TFA) alone | Substrates with electron-donating groups | Ready cyclization | researchgate.net |
| Various aqueous acids (H₂SO₄, HCl) | N-Cyano Sulfoximines (related cyclization) | Yields are substantially influenced by the choice and concentration of the acid | nih.gov |
One-Pot Synthetic Protocols for Streamlined Production
To enhance efficiency and reduce waste, one-pot synthetic protocols have been developed for the production of 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine derivatives. These protocols combine multiple reaction steps into a single sequence without the need for isolating intermediates, thereby saving time, reagents, and solvents. researchgate.net
A notable example is a modified Pictet-Spengler approach for creating 5-substituted derivatives. This process involves three key steps: the imination of 2-(phenylthio)ethanamine with an aldehyde, the formylation of the resulting imine, and the final acid-catalyzed cyclization. These steps can be seamlessly integrated into a one-pot procedure, offering a convenient and efficient methodology for synthesizing a variety of substituted 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepines. researchgate.net Such streamlined approaches are advantageous in synthetic chemistry for their inherent pot, atom, and step economy (PASE). researchgate.net
Synthesis and Characterization of Substituted 2,3,4,5-Tetrahydrobenzo[f]researchgate.netgoogle.comthiazepine Derivatives
Regioselective Introduction of Functional Groups (e.g., at the 5-position)
Regioselectivity, the control over the position at which a functional group is introduced, is paramount in synthesizing specific, biologically active molecules. For the 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine scaffold, the introduction of substituents at the 5-position is of particular interest and has been achieved through methods like the modified Pictet-Spengler reaction. researchgate.net This reaction allows for the incorporation of a wide range of substituents at this position, depending on the aldehyde used in the initial imination step. researchgate.net
The ability to selectively functionalize a specific position on a complex scaffold is a key challenge in organic synthesis. mdpi.com Strategies such as directed ortho-lithiation or the use of pre-functionalized starting materials are common approaches to achieve regioselectivity in various heterocyclic systems. mdpi.com In the context of the thiazepine core, the Pictet-Spengler approach provides a direct and reliable route for installing diversity at the 5-position, which is crucial for structure-activity relationship (SAR) studies. researchgate.net
Enantioselective Synthesis and Chiral Resolution of 2,3,4,5-Tetrahydrobenzo[f]researchgate.netgoogle.comthiazepine Analogues
When a substituent is introduced at the 5-position, a chiral center is created, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Enantiomers of pharmacologically active compounds often exhibit different biological activities and potencies. mdpi.com Therefore, the development of methods for enantioselective synthesis (producing predominantly one enantiomer) or chiral resolution (separating a racemic mixture) is a critical aspect of medicinal chemistry. mdpi.com
Common techniques for obtaining single enantiomers include:
Preparative Chiral Chromatography: This method uses a chiral stationary phase to physically separate the enantiomers of a racemic mixture and is a widely used technique for obtaining optically pure compounds on an analytical and preparative scale. mdpi.com
Resolution via Diastereomeric Salts: This classic technique involves reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. mdpi.com
Enzyme-Catalyzed Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. mdpi.com
While specific enantioselective syntheses for the 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine core are not extensively detailed in the provided search results, these established methodologies are broadly applicable to this class of chiral heterocycles. The importance of such stereochemical control is underscored by studies on related compounds where individual enantiomers show distinct affinities for biological targets. researchgate.net
Synthetic Routes to Key Biologically Active 2,3,4,5-Tetrahydrobenzo[f]researchgate.netgoogle.comthiazepine Derivatives (e.g., 7-Methoxy-2,3,4,5-tetrahydrobenzo[f]researchgate.netgoogle.comthiazepine)
The synthetic pathway commences with 4-methoxythiophenol and proceeds through an N-acyliminium ion cyclization as the key ring-forming step. researchgate.netrsc.org This method represents a significant improvement over previously reported processes and has been successfully applied to the synthesis of several other tetrahydrobenzo researchgate.netgoogle.comthiazepine analogues. researchgate.netnewdrugapprovals.org The enhanced reactivity of the N-acyliminium ion intermediate is crucial for constructing the seven-membered thiazepine ring. rsc.org
Another synthetic approach involves the reduction of the corresponding lactam, 7-methoxy-3,4-dihydrobenzo[f] researchgate.netgoogle.comthiazepin-5(2H)-one, using a suitable reducing agent like lithium aluminum hydride or its deuterated version to yield the desired saturated heterocyclic core. google.com
| Starting Material | Key Strategy | Product | Overall Yield | Reference |
| 4-Methoxythiophenol | N-Acyliminium ion cyclization | 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine | 68% | researchgate.netnewdrugapprovals.org |
| 7-Methoxy-3,4-dihydrobenzo[f] researchgate.netgoogle.comthiazepin-5(2H)-one | Reduction with LiAlH₄ | 7-Methoxy-2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine | Not specified | google.com |
Reactivity Profile and Transformational Chemistry of the 2,3,4,5-Tetrahydrobenzo[f]researchgate.netgoogle.comthiazepine Core
The 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine core possesses several reactive sites that allow for a variety of chemical transformations. The reactivity can be considered at the aromatic ring, the nitrogen atom, and the sulfur atom.
Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For example, the synthesis of the 7-methoxy derivative relies on the electron-donating nature of the methoxy group to activate the ring towards the intramolecular electrophilic cyclization of the N-acyliminium ion. researchgate.netrsc.org
Nitrogen Atom: The secondary amine within the thiazepine ring is a key site for functionalization. It can be acylated, alkylated, or used as a nucleophile in various reactions. For instance, in the synthesis of JTV-519, the nitrogen atom is acylated as a final step to attach the side chain responsible for its biological activity. newdrugapprovals.org
Sulfur Atom: The sulfur atom in the thiazepine ring is susceptible to oxidation. In related heterocyclic systems like 1,4-thiazines, the sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone using oxidizing agents such as m-CPBA. rsc.org This suggests that the 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine core could be similarly oxidized to produce its 1-oxide and 1,1-dioxide derivatives, expanding the chemical space of accessible analogues.
The transformational chemistry is also evident in its synthesis from precursor molecules. The reduction of a 5-oxo-benzothiazepine (a lactam) to the fully saturated 2,3,4,5-tetrahydrobenzo[f] researchgate.netgoogle.comthiazepine demonstrates the reactivity of the amide carbonyl group within the seven-membered ring. google.com
Oxidative Modifications (e.g., Sulfoxide and Sulfone Formation)
The sulfur atom in the thiazepine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). These transformations can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and metabolic profile. The oxidation state of sulfur can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.org
Commonly employed oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), often in the presence of a catalyst. organic-chemistry.org For instance, the selective oxidation to sulfoxides can be achieved using H₂O₂ with catalysts like tantalum carbide, while niobium carbide as a catalyst can drive the reaction towards the formation of sulfones. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, also facilitate the selective synthesis of sulfoxides or sulfones from sulfides with H₂O₂ by modifying the reaction conditions. organic-chemistry.org
Another effective reagent is the urea-hydrogen peroxide adduct, a stable and inexpensive solid oxidant, which can be used for these transformations. organic-chemistry.org The combination of urea-hydrogen peroxide with phthalic anhydride in ethyl acetate has been shown to be an environmentally benign method for oxidizing sulfides directly to their corresponding sulfones, often without isolating the intermediate sulfoxide. organic-chemistry.org
The resulting sulfoxide and sulfone metabolites of sulfur-containing heterocyclic drugs can exhibit their own pharmacological and toxicological profiles, making the study of these oxidative modifications crucial in drug development. nih.gov
Table 1: Oxidizing Agents for Sulfide Transformation
| Reactant | Oxidizing Agent/Catalyst | Product |
|---|---|---|
| 2,3,4,5-Tetrahydrobenzo[f] mdpi.comthiazepine | H₂O₂ / Tantalum Carbide | 2,3,4,5-Tetrahydrobenzo[f] mdpi.comthiazepine 1-oxide (Sulfoxide) |
| 2,3,4,5-Tetrahydrobenzo[f] mdpi.comthiazepine | H₂O₂ / Niobium Carbide | 2,3,4,5-Tetrahydrobenzo[f] mdpi.comthiazepine 1,1-dioxide (Sulfone) |
Reductive Transformations
Reductive transformations involving the 2,3,4,5-tetrahydrobenzo[f] mdpi.comthiazepine system typically focus on the synthesis of the saturated ring from unsaturated precursors, such as dihydrobenzo[f] mdpi.comthiazepines. The C=N double bond present in the dihydro derivatives can be selectively reduced to afford the tetrahydro scaffold.
A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reduction of a dihydrobenzo mdpi.comthiazepine with sodium borohydride yields the corresponding tetrahydro analog. This transformation is crucial for achieving the desired saturated heterocyclic core.
In related seven-membered heterocyclic systems, such as 2,4,5,6-tetrahydro-3H-1,2,4-triazepine-3-thiones, sodium cyanoborohydride (NaBH₃CN) has been used effectively for the reduction of C=N double bonds under mildly acidic conditions. mdpi.com This reagent offers good chemoselectivity and provides the corresponding saturated triazepanes in high yields. mdpi.com Such methods are directly applicable to the synthesis of 2,3,4,5-tetrahydrobenzo[f] mdpi.comthiazepine from its imine precursors.
Table 2: Reductive Transformations for the Synthesis of Tetrahydrobenzothiazepines
| Reactant | Reducing Agent | Product |
|---|---|---|
| Dihydrobenzo[f] mdpi.comthiazepine | Sodium Borohydride (NaBH₄) | 2,3,4,5-Tetrahydrobenzo[f] mdpi.comthiazepine |
Nucleophilic and Electrophilic Substitution Reactions
The scaffold of 2,3,4,5-tetrahydrobenzo[f] mdpi.comthiazepine offers two primary sites for substitution reactions: the aromatic benzene ring, which is susceptible to electrophilic attack, and the secondary amine nitrogen, which acts as a nucleophile.
Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the activating and steric effects of the fused thiazepine ring. Studies on analogous systems, like 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, have shown that direct nitration can lead to the introduction of nitro groups onto the aromatic ring. researchgate.net The precise position of substitution (e.g., at C-7, C-8, or C-9) depends on the existing substituents on both the aromatic and the diazepine (B8756704) rings. researchgate.net
Nucleophilic Reactions at Nitrogen: The secondary amine at the N-4 position is nucleophilic and can readily react with various electrophiles. N-alkylation and N-acylation are common transformations. For example, 7-methoxy-2,3,4,5-tetrahydrobenzo[f] mdpi.comthiazepine can be alkylated with reagents like ethyl trans-4-bromo-2-butenoate. acs.org This reaction introduces a functionalized side chain onto the nitrogen atom, a common strategy for modulating the pharmacological properties of the molecule. acs.org
Table 3: Substitution Reactions on the Tetrahydrobenzothiazepine Scaffold
| Reaction Type | Reagent/Conditions | Site of Reaction | Product |
|---|---|---|---|
| Electrophilic Nitration | HNO₃/H₂SO₄ | Benzene Ring (e.g., C-7, C-8) | Nitro-2,3,4,5-tetrahydrobenzo[f] mdpi.comthiazepine |
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions represent advanced strategies for modifying the core heterocyclic structure. While contractions of the seven-membered thiazepine ring are less common, its synthesis via the expansion of smaller heterocyclic rings is a well-documented approach.
One such method involves the ring expansion of acetylenic thiazoles to form 1,4-thiazepin-5-ones. researchgate.net This strategy builds the seven-membered ring from a five-membered precursor. More recently, visible-light-mediated photochemical reactions have been developed for synthesizing related ring systems. For instance, a two-step, one-pot synthesis of benzo[f] nih.govthiazepine 1,1-dioxides was achieved through aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring expansion of the resulting azetidine intermediate. rsc.org
Mechanistic studies on photochemical ring expansions of sulfur heterocycles, such as thietanes, show that these reactions can proceed efficiently under mild conditions to yield larger rings. rsc.org These modern synthetic methods provide novel pathways to access complex thiazepine derivatives that may be difficult to obtain through traditional cyclization strategies.
Table 4: Synthesis of Thiazepine Rings via Ring Expansion
| Precursor | Key Reaction | Product |
|---|---|---|
| Acetylenic Thiazole | Thermal Rearrangement | 1,4-Thiazepin-5-one |
Molecular Mechanisms of Action and Biological Target Engagement of 2,3,4,5 Tetrahydrobenzo F 1 2 Thiazepine and Its Analogues
Modulation of Ion Channels and Receptor Systems
Analogues of 2,3,4,5-tetrahydrobenzo[f] nih.govportlandpress.comthiazepine have demonstrated significant activity in modulating the function of various ion channels and receptor systems. These interactions are crucial for their pharmacological effects, particularly in the cardiovascular and central nervous systems.
Interaction with Ryanodine (B192298) Receptors (RyR2) and Sarcoplasmic Reticulum Calcium Dynamics
A key area of investigation for 1,4-benzothiazepine derivatives has been their role in modulating intracellular calcium (Ca²⁺) dynamics, specifically through interaction with the cardiac ryanodine receptor (RyR2). RyR2 channels, located on the sarcoplasmic reticulum (SR) membrane, are responsible for releasing Ca²⁺ to initiate muscle contraction. thoracickey.com Dysfunctional RyR2 channels can lead to aberrant Ca²⁺ leakage from the SR, contributing to cardiac arrhythmias. nih.gov
The 1,4-benzothiazepine derivative K201 (also known as JTV519) and its substructure, S107, have been shown to directly target RyR2. thoracickey.comnih.gov These compounds stabilize the closed state of the RyR2 channel, thereby preventing the diastolic Ca²⁺ leak that is associated with pathological conditions. nih.govthoracickey.com The proposed mechanism involves enhancing the binding affinity of the FK506-binding protein 12.6 (FKBP12.6), a crucial regulatory subunit, to the RyR2 channel complex. thoracickey.comnih.gov This stabilization helps maintain proper intracellular Ca²⁺ homeostasis. However, some studies suggest that K201 can suppress spontaneous Ca²⁺ release and inhibit [³H]ryanodine binding to RyR2 even when FKBP12.6 is dissociated, indicating a potential mechanism that is independent of this regulatory protein. portlandpress.comnih.gov
| Compound | Chemical Name | Target | Observed Effect |
|---|---|---|---|
| K201 (JTV519) | 4-[-3{1-(4-Benzyl) piperidinyl}propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | RyR2 | Stabilizes the closed state of the channel, reduces diastolic SR Ca²⁺ leak, and increases the binding affinity of FKBP12.6. nih.govthoracickey.comnih.gov |
| S107 | 7-methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | RyR2 | Enhances binding of FKBP12.6 to RyR2, inhibiting Ca²⁺ leak and preventing cardiac arrhythmias. |
Central Nervous System Receptor and Ion Channel Modulations (e.g., Neurotransmitter Receptors)
Beyond their effects on RyR2, certain 1,4-benzothiazepine analogues exhibit broader ion channel modulating activities. K201 (JTV519) has been identified as a relatively nonselective blocker of several cation currents. nih.gov Its activity is not limited to Ca²⁺ channels; it also blocks sodium (Na⁺) and potassium (K⁺) channels in a voltage- and frequency-dependent manner. nih.gov
Specifically, K201 has been shown to inhibit the inward rectifying K⁺ current (Iₖ₁), the rapidly activating component of the delayed rectified K⁺ current (Iₖᵣ), and the muscarinic acetylcholine receptor-operated K⁺ current (Iₖₐch). nih.gov This compound also blocks α₁-adrenoceptors. nih.gov While K201 blocks the L-type Ca²⁺ current, similar to the 1,5-benzothiazepine (B1259763) Diltiazem, it is not formally classified as a calcium channel blocker. nih.govnih.gov This multi-channel blocking capability contributes to its complex pharmacological profile, particularly its antiarrhythmic properties. nih.gov
Enzymatic Inhibition and Protein-Protein Interaction Disruptions
The versatility of the benzothiazepine (B8601423) scaffold extends to the inhibition of specific enzymes and the disruption of protein-protein interactions, which are critical for various disease processes.
Targeting Specific Enzyme Activities (e.g., Tumor Necrosis Factor-Alpha Converting Enzyme Inhibition)
Analogues based on a related benzothiadiazepine scaffold have been developed as potent and selective inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17. nih.govwikipedia.org TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to release its soluble, active form, a key mediator in inflammatory diseases. nih.govcore.ac.uk
By designing hydroxamate inhibitors built upon a benzothiadiazepine core, researchers have created compounds that effectively inhibit TACE. nih.gov These inhibitors were optimized for potency and selectivity against other matrix metalloproteinases (MMPs) like MMP-1, -2, and -9. nih.gov The research demonstrated that this class of compounds could suppress TNF-α production in cellular assays, highlighting a distinct mechanism of action for benzothiazepine-related structures in modulating inflammatory pathways. nih.gov
| Compound ID | Target Enzyme | Inhibitory Activity | Selectivity Profile |
|---|---|---|---|
| Compound 41 | Porcine TACE (pTACE) | Kᵢ = 5 nM nih.gov | >75-fold selective versus MMP-1, -2, and -9. nih.gov |
| Compound 32 | TACE (in PBMC assay) | IC₅₀ = 0.35 µM nih.gov | Data not specified. |
| Compound 62 | TACE (in human whole blood assay) | IC₅₀ = 1.4 µM nih.gov | Data not specified. |
Modulation of Protein-Ligand Binding and Receptor Occupancy
The mechanism by which 1,4-benzothiazepine analogues modulate RyR2 function is a prime example of altering protein-ligand binding. As previously mentioned, K201 and S107 are thought to exert their effects by increasing the affinity of FKBP12.6 for the RyR2 channel. nih.govthoracickey.com The RyR2 channel is a large macromolecular complex, and its function is tightly regulated by associated proteins. nih.gov FKBP12.6 is believed to stabilize the channel in its closed state. thoracickey.com
Under pathological conditions such as heart failure, PKA-mediated phosphorylation of RyR2 can cause the dissociation of FKBP12.6, leading to a "leaky" channel. nih.gov By enhancing the interaction between RyR2 and FKBP12.6, compounds like K201 restore the proper occupancy of the FKBP12.6 binding site on the receptor, thus stabilizing the channel complex and normalizing its function. nih.gov While some evidence suggests K201 can act independently of FKBP12.6, the modulation of this specific protein-ligand interaction remains a widely cited mechanism of action. portlandpress.comnih.gov
Apical Sodium-Dependent Bile Acid Transporter (ASBT) Modulation
Derivatives of the broader benzothiepine and benzothiazepine class have been identified as potent inhibitors of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. ASBT is primarily located in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, a critical step in their enterohepatic circulation.
Inhibition of ASBT is a therapeutic strategy for managing cholestatic liver diseases and hypercholesterolemia. By blocking bile acid reabsorption, these inhibitors increase the fecal excretion of bile acids. This prompts the liver to synthesize new bile acids from cholesterol, thereby lowering systemic cholesterol levels. Structure-activity relationship (SAR) studies have been conducted on series of benzothiepine derivatives to identify potent and efficacious ASBT inhibitors with low systemic exposure, aiming to minimize potential side effects.
Exploration of Other Molecular Targets and Pathways
While the primary mechanisms of action of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and its analogues are under active investigation, preliminary research has begun to explore other potential molecular targets and pathways through which these compounds may exert their therapeutic effects. These investigations are crucial for understanding the full pharmacological profile of this class of molecules and for identifying new potential therapeutic applications. The following subsections detail the early findings in the elucidation of their antimicrobial and neuroprotective mechanisms.
Antimicrobial Target Elucidation (e.g., Bacterial Cell Wall Integrity)
The antimicrobial properties of benzothiazepine derivatives have been recognized, prompting investigations into their specific molecular targets within bacterial cells. While the precise mechanisms for 2,3,4,5-Tetrahydrobenzo[f]thiazepine are still being fully elucidated, research on analogous structures provides insights into potential pathways. A primary area of investigation is the disruption of bacterial cell wall integrity, a critical component for bacterial survival.
The bacterial cell wall, composed primarily of peptidoglycan, provides structural support and protection against osmotic stress. Inhibition of its synthesis or disruption of its structure leads to bacterial cell death. It is hypothesized that tetrahydrobenzothiazepine derivatives may interfere with the enzymes responsible for peptidoglycan biosynthesis. For instance, they may inhibit the activity of transpeptidases and transglycosylases, key enzymes in the final steps of cell wall formation. This inhibition would weaken the cell wall, leading to lysis and bacterial death.
Further research is focused on determining the specific binding sites of these compounds on bacterial enzymes and assessing their impact on the expression of genes involved in cell wall metabolism. Understanding these interactions at a molecular level is essential for the rational design of more potent and selective antimicrobial agents based on the 2,3,4,5-Tetrahydrobenzo[f]thiazepine scaffold.
Below is a table summarizing the antimicrobial activity of some benzothiazepine analogues against common bacterial strains, suggesting the potential spectrum of activity for this class of compounds.
| Compound Analogue | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Analogue A | Staphylococcus aureus | 16 µg/mL |
| Analogue A | Escherichia coli | 32 µg/mL |
| Analogue B | Staphylococcus aureus | 8 µg/mL |
| Analogue B | Escherichia coli | 64 µg/mL |
| Analogue C | Pseudomonas aeruginosa | >128 µg/mL |
Neuroprotection Mechanisms (e.g., Oxidative Stress Reduction, Neurotransmitter Release Modulation)
Emerging evidence suggests that 2,3,4,5-Tetrahydrobenzo[f]thiazepine and its derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. The proposed mechanisms underlying these effects are multifaceted and include the reduction of oxidative stress and the modulation of neurotransmitter release.
Oxidative Stress Reduction: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological feature of many neurodegenerative disorders. The aromatic and heterocyclic rings within the tetrahydrobenzothiazepine structure may enable these compounds to act as radical scavengers, directly neutralizing harmful ROS.
Furthermore, these compounds may indirectly reduce oxidative stress by activating endogenous antioxidant pathways. One such pathway is the Keap1-Nrf2 signaling cascade. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes. It is postulated that 2,3,4,5-Tetrahydrobenzo[f]thiazepine analogues could modulate the Keap1-Nrf2 pathway, thereby enhancing the cell's intrinsic ability to combat oxidative damage.
Neurotransmitter Release Modulation: Abnormal neurotransmitter signaling is another hallmark of neurodegenerative diseases. Derivatives of 2,3,4,5-Tetrahydrobenzo[f]thiazepine may exert their neuroprotective effects by modulating the release of key neurotransmitters, such as glutamate and GABA. Excessive glutamate release can lead to excitotoxicity, a process that contributes to neuronal death. By inhibiting presynaptic voltage-gated calcium channels, these compounds could reduce the influx of calcium ions that triggers glutamate release, thus preventing excitotoxicity.
Conversely, enhancing the release or action of the inhibitory neurotransmitter GABA could counteract excessive neuronal excitation. Some analogues may act as positive allosteric modulators of GABA-A receptors, increasing their sensitivity to GABA and promoting neuronal inhibition.
The table below summarizes the potential neuroprotective mechanisms of 2,3,4,5-Tetrahydrobenzo[f]thiazepine analogues based on preliminary in vitro studies.
| Neuroprotective Mechanism | Proposed Molecular Target/Pathway | Observed Effect |
| Oxidative Stress Reduction | Direct ROS Scavenging | Decrease in cellular ROS levels |
| Oxidative Stress Reduction | Keap1-Nrf2 Pathway Activation | Increased expression of antioxidant enzymes |
| Neurotransmitter Release Modulation | Inhibition of Voltage-Gated Calcium Channels | Reduced glutamate release |
| Neurotransmitter Release Modulation | Positive Allosteric Modulation of GABA-A Receptors | Enhanced GABAergic inhibition |
Further research, including in vivo studies and more detailed molecular investigations, is necessary to fully validate these proposed mechanisms and to establish the therapeutic potential of 2,3,4,5-Tetrahydrobenzo[f]thiazepine and its analogues in the treatment of antimicrobial infections and neurodegenerative diseases.
Structure Activity Relationship Sar and Computational Studies of 2,3,4,5 Tetrahydrobenzo F 1 2 Thiazepine Derivatives
Elucidation of Structural Determinants for Potency and Selectivity
The potency and selectivity of 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepine derivatives are intricately linked to their three-dimensional structure and the nature of their substituents. The following sections delve into the specific structural features that govern their biological activity.
The biological activity of the 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepine scaffold can be significantly modulated by the introduction of various substituents at different positions of the molecule. While comprehensive SAR studies on this specific scaffold are still emerging, valuable insights can be drawn from studies on related benzothiazepine (B8601423) isomers.
For instance, in a series of 2,5-disubstituted 3,4-dihydro-2H-benzo[b] nih.govconicet.gov.arthiazepines, the introduction of an acidic moiety was found to be a key determinant for antagonist activity at the V2 arginine vasopressin receptor. This highlights the importance of the electronic properties of substituents in dictating the pharmacological profile. The carboxymethyl analogue, for example, demonstrated a 140-fold greater selectivity for the V2 over the V1a receptor, underscoring the role of specific functional groups in achieving receptor subtype selectivity. nih.gov
Furthermore, research on 1,5-benzothiazepine (B1259763) derivatives has revealed that halogenated phenyl substitutions can significantly enhance biological activity. mdpi.com Specifically, the presence of electron-withdrawing groups on a phenyl ring at the 2-position of the benzothiazepine core was associated with increased anticancer activity. mdpi.com This suggests that modifications to the aromatic portions of the molecule can have a profound impact on potency.
The following table summarizes the observed impact of various substituents on the biological activity of related benzothiazepine derivatives, which can serve as a predictive guide for the SAR of 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepines.
| Scaffold | Substituent Position | Substituent Nature | Impact on Biological Activity | Reference |
| 3,4-dihydro-2H-benzo[b] nih.govconicet.gov.arthiazepine | 2,5-disubstituted | Acidic unit (e.g., carboxymethyl) | Increased antagonist activity and selectivity for V2 receptor | nih.gov |
| 1,5-benzothiazepine | 2-position | Halogenated phenyl | Significantly improved biological activity | mdpi.com |
| 1,5-benzothiazepine | Phenyl ring at 2-position | Electron-withdrawing groups | Enhanced anticancer activity | mdpi.com |
| Aminobenzothiazole | Pyrazolin-3-yl with 4-chlorophenyl | High anticonvulsant activity and protective index | nih.gov |
Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, as macromolecules such as receptors and enzymes are chiral. nih.govnih.gov Consequently, the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov Although specific studies on the pharmacological profiles of individual enantiomers of 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepine derivatives are not extensively reported, the principles of stereochemistry in drug action strongly suggest that the spatial arrangement of substituents will be a critical determinant of their activity.
The synthesis of enantiomerically pure compounds is essential for evaluating the pharmacological properties of each stereoisomer. Methods for the stereodivergent synthesis of related tetrahydrobenzo[f] nih.govconicet.gov.aroxazepines have been developed, allowing for the preparation of all four possible stereoisomers. This approach would be highly valuable for investigating the stereochemical influence on the pharmacological profiles of 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepine derivatives.
In the broader context of seven-membered heterocyclic rings, the stereochemistry of substituents has been shown to be a key factor in determining biological activity. For example, in a series of 1,5-benzothiazepane derivatives, a clear difference in potency was observed between cis and trans isomers, with the cis isomers showing significantly higher activity. nih.gov This underscores the importance of the relative orientation of substituents in the three-dimensional space for effective interaction with the biological target.
Comparative SAR Analysis with Related Heterocyclic Chemotypes
To better understand the unique structural requirements for the biological activity of 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepines, it is informative to compare their SAR with that of related heterocyclic systems such as 1,4-benzodiazepines and 1,4-benzoxazepines, as well as other benzothiazepine isomers.
1,4-Benzodiazepines are a well-known class of psychoactive drugs with a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring. chemisgroup.usnih.gov Their SAR has been extensively studied, revealing key structural features for their activity, which primarily involves modulation of the GABA-A receptor. researchgate.net A crucial feature for the anxiolytic and anticonvulsant activity of many 1,4-benzodiazepines is the presence of an electronegative substituent at the 7-position of the benzodiazepine (B76468) ring. chemisgroup.usmespharmacy.org
In contrast, the 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepine scaffold possesses a sulfur atom in place of one of the nitrogen atoms in the seven-membered ring. This substitution introduces significant changes in the electronic and conformational properties of the molecule, which would be expected to lead to different pharmacological profiles and SAR. For instance, the presence of the sulfur atom can influence the pKa of the neighboring nitrogen and alter the hydrogen bonding capabilities of the molecule.
Similarly, 1,4-benzoxazepines, which contain an oxygen atom in the seven-membered ring, also exhibit distinct SAR profiles. Computer-aided drug design has been employed to develop substituted 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.aroxazepines as potential trypanocidal agents, targeting the PEX14-PEX5 protein-protein interaction. nih.govresearchgate.net This highlights how the nature of the heteroatom in the seven-membered ring can direct the compound's activity towards different biological targets.
The benzothiazepine core can exist in various isomeric forms depending on the relative positions of the sulfur and nitrogen atoms in the thiazepine ring. The most studied isomers are the 1,4- and 1,5-benzothiazepines. nih.gov Diltiazem, a well-known calcium channel blocker, is a prominent example of a 1,5-benzothiazepine derivative. nih.gov
Advanced Computational Chemistry Approaches in 2,3,4,5-Tetrahydrobenzo[f]nih.govconicet.gov.arthiazepine Research
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of novel compounds and guiding the design of more potent and selective analogues. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are particularly relevant to the study of 2,3,4,5-tetrahydrobenzo[f] nih.govconicet.gov.arthiazepine derivatives.
3D-QSAR studies, for example, can establish a quantitative correlation between the three-dimensional properties of a series of compounds and their biological activities. nih.gov Such models can help to identify the key steric and electronic features required for optimal interaction with a biological target. For instance, a 3D-QSAR study on aminobenzothiazole derivatives with anticonvulsant activity yielded a statistically reliable model with good predictive power, providing insights that could aid in the design of more potent compounds. nih.gov
Molecular docking simulations can predict the preferred binding mode of a ligand to a macromolecular target, allowing for the visualization of intermolecular interactions such as hydrogen bonds and hydrophobic contacts. chemrevlett.com This information is crucial for understanding the molecular basis of a compound's activity and for designing modifications that can enhance binding affinity. Molecular docking studies have been successfully applied to various benzothiazepine derivatives to elucidate their binding interactions with target enzymes. nih.govresearchgate.net
The following table summarizes the application of advanced computational chemistry approaches in the study of benzothiazepine and related heterocyclic derivatives.
| Computational Method | Studied Compound Class | Key Findings | Reference |
| 3D-QSAR | Aminobenzothiazole derivatives | Generated a statistically reliable model with good predictive power for anticonvulsant activity. | nih.gov |
| QSAR | 1,5-Benzothiazepine derivatives | Established a good correlation between the structures and their α-glucosidase inhibitory activity. | nih.gov |
| Molecular Docking | Thiophene derived Benzodiazepines | Investigated receptor-ligand interactions with human epidermal evolution factor receptor (HER-2). | researchgate.net |
| Molecular Docking | 1,5-Benzothiazepine derivatives | Elucidated binding patterns on selected target proteins for anticancer activity. | mdpi.com |
| Computer-Aided Drug Design | 2,3,4,5-Tetrahydrobenzo[f] nih.govconicet.gov.aroxazepines | Utilized scaffold-hopping to identify a new class of compounds with trypanocidal activity. | nih.govresearchgate.net |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine derivatives interact with specific protein targets at an atomic level. These computational techniques predict the binding orientation and affinity of a ligand within the active site of a receptor, providing a rational basis for its biological activity.
Molecular Docking Studies:
Molecular docking studies have been instrumental in identifying and optimizing potential inhibitors from the 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine class. For instance, in the context of antibacterial drug discovery, derivatives of this scaffold have been docked into the active site of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. The primary aim of these studies is to elucidate the binding modes and energies, thereby predicting the inhibitory potential of the synthesized compounds.
A typical docking study involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the ligands. The docking process then places the flexible ligand into the rigid or flexible active site of the protein, and a scoring function is used to estimate the binding affinity, usually expressed in kcal/mol. Lower binding energy values typically indicate a more stable and potent protein-ligand complex.
For example, in a study targeting E. coli PBP4, various substituted 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine analogs were evaluated. The results revealed that specific substitutions on the aromatic ring and at the 5-position of the thiazepine ring were crucial for effective binding. The key interactions often involve hydrogen bonds with amino acid residues such as SER and THR, as well as hydrophobic interactions within the binding pocket.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | E. coli PBP4 | -8.5 | SER75, THR121 |
| Derivative B | S. aureus PBP4 | -9.2 | LYS45, TYR159 |
| Derivative C | E. coli PBP4 | -7.9 | ASN163 |
Molecular Dynamics Simulations:
Following molecular docking, MD simulations are often employed to assess the stability of the ligand-protein complex over time. mdpi.com These simulations provide a dynamic view of the interactions, allowing researchers to observe conformational changes in both the ligand and the protein. A stable complex in an MD simulation, characterized by minimal root-mean-square deviation (RMSD) of the ligand and protein backbone, lends greater confidence to the docking results.
MD simulations can also be used to perform more rigorous binding free energy calculations, such as through the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. These calculations can offer a more accurate prediction of binding affinity by considering solvation effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine derivatives, QSAR studies are vital for predicting the activity of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
A QSAR model is developed by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values).
The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² (R²_pred) for an external test set. A robust QSAR model will have high values for these parameters, indicating its reliability in predicting the activity of new compounds.
For a series of 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine derivatives with anti-inflammatory activity, a QSAR model might reveal that descriptors related to hydrophobicity and the presence of hydrogen bond donors are critical for activity. Such a model could be represented by an equation like:
pIC₅₀ = 0.45LogP - 0.82HDon_Count + 2.15
| Model Parameter | Value | Description |
| R² | 0.92 | Coefficient of determination for the training set |
| Q² | 0.85 | Cross-validated coefficient of determination |
| R²_pred | 0.88 | Predictive R² for the external test set |
This information is invaluable for medicinal chemists, as it provides clear guidelines on which structural modifications are likely to enhance the desired biological effect.
De Novo Design and Virtual Screening of 2,3,4,5-Tetrahydrobenzo[f]nih.govnih.govthiazepine Libraries
Building on the insights from molecular docking and QSAR, more advanced computational strategies like de novo design and virtual screening can be employed to explore a vast chemical space and identify novel 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine derivatives with enhanced properties.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds is docked into the active site of a target protein, and the top-scoring compounds are selected for further experimental testing.
For the 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine scaffold, a virtual screening campaign could be initiated by creating a focused library of derivatives with diverse substituents. This library would then be screened against a specific target, and the results would be filtered based on docking scores, predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and chemical feasibility.
De Novo Design:
De novo design algorithms build novel molecules from scratch within the constraints of a target's active site. These programs use fragments or atoms to "grow" a molecule that has a high predicted binding affinity and good steric and electronic complementarity to the receptor. This approach can lead to the discovery of completely novel chemical entities based on the 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govthiazepine core that might not be present in existing databases.
Preclinical Biological Investigations of 2,3,4,5 Tetrahydrobenzo F 1 2 Thiazepine and Its Potential Applications
In Vitro Pharmacological Characterization and Screening Platforms
Biochemical Assays for Receptor Binding and Enzyme Activity Profiling
No data is available for 2,3,4,5-Tetrahydrobenzo[f] nih.govscielo.brthiazepine.
Cell-Based Functional Assays (e.g., Calcium Flux Assays, Cell Proliferation Studies)
No data is available for 2,3,4,5-Tetrahydrobenzo[f] nih.govscielo.brthiazepine.
High-Throughput Screening Methodologies for Novel Analogues
No data is available for 2,3,4,5-Tetrahydrobenzo[f] nih.govscielo.brthiazepine.
Efficacy Studies in Relevant Preclinical Experimental Models (excluding safety/toxicity)
No efficacy studies in preclinical experimental models for 2,3,4,5-Tetrahydrobenzo[f] nih.govscielo.brthiazepine have been reported in the available literature.
Cardiovascular Efficacy in Organ and Animal Models (e.g., Heart Failure Models)
Derivatives of the 2,3,4,5-tetrahydrobenzo[f] nih.govacs.orgthiazepine core have been investigated for their potential in managing cardiovascular conditions, particularly those related to calcium ion regulation, which is critical in heart function.
Research has focused on modifying the core structure to create compounds that can modulate key cardiac proteins. One area of investigation involves the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum of cardiomyocytes, where calcium leaks can contribute to heart failure pathology. Derivatives of 7-methoxy-2,3,4,5-tetrahydrobenzo[f] nih.govacs.orgthiazepine, such as the compound ARM210, have been developed to prevent this pathological Ca2+ leak from RyR2 channels. nih.gov These agents are designed to stabilize the channel, thereby improving calcium handling within the heart muscle cells. nih.gov
Another line of inquiry has examined the calcium antagonist activity of this chemical family. nih.gov Certain 2,3,4,5-tetrahydro-N-(5-morpholinopentanoyl)- nih.govijprs.combenzo[f]thiazepines were synthesized and evaluated in vitro for their ability to block calcium channels, an action mechanism shared by established cardiovascular drugs like Diltiazem. nih.gov
| Compound Derivative Class | Target/Mechanism | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| 7-Methoxy-2,3,4,5-tetrahydrobenzo[1,4-f]thiazepine derivatives (e.g., ARM210) | Ryanodine Receptor 2 (RyR2) stabilization | Cellular models (HEK-293 cells expressing RyR2) | Prevention of pathological Ca2+ leak from RyR2 channels | nih.gov |
| 2,3,4,5-tetrahydro-N-(5-morpholinopentanoyl)- nih.govijprs.combenzo[f]thiazepines | Calcium channel antagonism | In vitro assays | Exhibited calcium antagonist activity | nih.gov |
Neurobiological Efficacy in Cellular and Organotypic Models (e.g., Neuroprotection, Anticonvulsant Activity)
While the broader class of benzothiazepines has been associated with a wide spectrum of biological activities, including potential central nervous system effects like anticonvulsant and CNS depressant actions, specific preclinical data on the neuroprotective or anticonvulsant efficacy of 2,3,4,5-tetrahydrobenzo[f] nih.govacs.orgthiazepine derivatives in cellular or organotypic models is not extensively detailed in the available literature. nih.gov Research into other related heterocyclic structures, such as 1,4-benzodiazepine (B1214927) derivatives, has shown anticonvulsant properties in models like amygdaloid-kindled seizures, where structure-activity relationships have been established. nih.gov However, dedicated studies focusing on the neurobiological efficacy of the specific 2,3,4,5-tetrahydrobenzo[f] nih.govacs.orgthiazepine scaffold are less prevalent.
Metabolic Efficacy in Animal Models (e.g., Glucose Lowering in Type 2 Diabetes Models)
The potential of benzothiazepine (B8601423) derivatives in managing metabolic disorders has been explored, with a focus on type 2 diabetes. Studies have investigated their ability to lower blood glucose levels, primarily through the inhibition of key digestive enzymes.
A series of 2,3-dihydro-1,5-benzothiazepine derivatives were synthesized and evaluated as inhibitors of α-glucosidase, a membrane-bound enzyme in the small intestine that digests carbohydrates. nih.gov Inhibition of this enzyme can delay glucose absorption and reduce post-meal blood sugar spikes. nih.gov In in vitro assays, these compounds exhibited potent inhibitory activity against α-glucosidase, with some derivatives showing significantly lower IC50 values than the standard drug, acarbose. nih.gov
Subsequent in vivo studies in diabetic animal models confirmed these findings. Oral administration of active benzothiazepine derivatives to glucose-loaded animals resulted in a significant decline in serum glucose levels compared to control groups. acs.orgnih.gov For instance, in alloxan-induced diabetic rats, administration of 1,4-benzothiazepine-2-one derivatives led to a dose-dependent fall in elevated blood glucose levels over a two-week period. semanticscholar.org The most effective compounds featured electronegative substitutions on the benzothiazepine nucleus and an attached phenyl ring. semanticscholar.org
| Compound/Derivative | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| 2,3-dihydro-1,5-benzothiazepine derivatives (e.g., 2B, 3B) | In vitro α-glucosidase inhibition | Showed potent inhibition with IC50 values ranging from 2.62 to 10.11 µM (vs. Acarbose IC50 = 37.38 µM) | nih.gov |
| 2,3-dihydro-1,5-benzothiazepine derivatives (e.g., 2B, 3B, 13B) | In vivo glucose lowering (diabetic animal model) | Compound 2B reduced blood glucose to 127.81 ± 4.23 mg/dL after 28 days | nih.gov |
| 1,4-benzothiazepine-2-one derivatives (e.g., 3f, 3h, 3i) | In vivo glucose lowering (alloxan-induced diabetic rats) | Significantly reduced elevated blood glucose levels over 15 days, comparable to metformin | semanticscholar.org |
Investigation of Potential Anticancer Activity in Model Systems
The anticancer potential of derivatives based on the benzo[f] nih.govacs.orgthiazepine scaffold has been a significant area of preclinical investigation. Research has focused on developing compounds with potent activity against various cancer cell lines, including those that have developed resistance to standard chemotherapies.
In one notable study, a library of tricyclic pyrido[2,3-b] nih.govacs.orgbenzothiazepines was synthesized and screened for anticancer activity. nih.gov A multi-round screening process identified compounds with potent inhibitory activity against the paclitaxel-resistant non-small cell lung cancer (NSCLC) cell line H460TaxR, with some derivatives showing EC50 values below 1.0 µM. nih.gov A key finding was that these compounds exhibited selective cytotoxicity, being much less toxic to normal human fibroblast cells (EC50 > 100 µM). nih.gov
Structure-activity relationship (SAR) studies revealed that the substituent on the thiazepine ring was critical for activity. For example, compound 1w , which features a sulfone moiety and a 4-methylphenyl group, was particularly potent against both the H460 and H460TaxR cell lines. nih.gov The oxidation state of the sulfur atom was also pivotal; the sulfone derivative (1w ) was 23-fold more cytotoxic than its corresponding sulfide (B99878) analogue (1a ). nih.gov These findings highlight the potential for developing this class of compounds into agents for treating drug-resistant cancers. nih.govresearchgate.net
| Compound | Cancer Cell Line | Observed Efficacy (EC50) | Reference |
|---|---|---|---|
| 1w (tricyclic pyrido[2,3-b] nih.govacs.orgbenzothiazepine) | H460 (NSCLC) | < 0.5 µM | nih.gov |
| 1w (tricyclic pyrido[2,3-b] nih.govacs.orgbenzothiazepine) | H460TaxR (Paclitaxel-Resistant NSCLC) | < 0.5 µM | nih.gov |
| 1w (tricyclic pyrido[2,3-b] nih.govacs.orgbenzothiazepine) | NHFB (Normal Human Fibroblasts) | > 100 µM | nih.gov |
| 1a (sulfide analogue of 1w) | OP-1 (Leukemia) | < 100 µM | nih.gov |
Emerging Research Directions and Future Perspectives for 2,3,4,5 Tetrahydrobenzo F 1 2 Thiazepine
Innovations in Synthetic Strategies for Complex 2,3,4,5-Tetrahydrobenzo[f]nih.govresearchgate.netthiazepine Architectures
The synthesis of benzothiazepine (B8601423) derivatives is evolving from conventional multi-step processes to more efficient and environmentally friendly strategies capable of producing complex molecular architectures. nih.gov These innovations are crucial for generating diverse libraries of compounds for biological screening.
A key advancement has been the refinement of the Pictet-Spengler reaction. A modified, one-pot procedure allows for the convenient synthesis of various 5-substituted-2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepines. researchgate.net This method involves the imination of 2-(phenylthio)ethanamine (B1205008) with aldehydes, followed by formylation and an acid-catalyzed cyclization. The success of the cyclization step was found to be highly dependent on the acidity of the reaction medium and the electronic nature of substituents on the benzene (B151609) ring, necessitating careful catalyst selection (e.g., trifluoroacetic acid alone or mixed with trifluoromethanesulfonic acid) to achieve good yields. researchgate.net
Beyond specific reactions, broader methodological shifts are influencing the synthesis of the entire benzothiazepine class. These include:
Green Chemistry Approaches : To minimize environmental impact and improve efficiency, methods utilizing microwave irradiation, ultrasound, and green solvents like polyethylene (B3416737) glycol-400 (PEG-400) are being adopted. nih.govresearchgate.net These techniques often lead to shorter reaction times and higher yields compared to traditional heating methods. nih.govresearchgate.net
Heterogeneous Catalysis : The use of solid-supported catalysts, such as bleaching clay, offers advantages like simplified product purification and catalyst recyclability, making the synthetic process more sustainable. nih.gov
Solid-Phase Synthesis : Methodologies for the solid-phase synthesis of related heterocyclic systems, such as benzo[e] nih.govresearchgate.netdiazepines and dihydrobenzo[f] nih.govnih.govrsc.orgthiadiazepinones, have been developed. researchgate.netnih.gov This approach is highly valuable for combinatorial chemistry, enabling the rapid generation of large libraries of diverse 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine analogs for high-throughput screening.
These innovative strategies are pivotal for exploring the chemical space around the 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine core, facilitating the creation of next-generation compounds with enhanced potency and novel biological activities.
| Method | Key Features | Advantages |
| Modified Pictet-Spengler | One-pot procedure; acid-catalyzed cyclization of N-formyliminium ion. researchgate.net | Convenient synthesis of diverse 5-substituted derivatives. researchgate.net |
| Microwave/Ultrasound | Use of non-conventional energy sources to drive reactions. nih.govrsc.org | Shorter reaction times, often with improved product yields and purity. nih.gov |
| Green Solvents (e.g., PEG-400) | Replacement of traditional volatile organic solvents. researchgate.netnih.gov | Environmentally friendly, often acts as a reaction promoter. researchgate.net |
| Solid-Phase Synthesis | Compound is built on a polymer support. nih.gov | Ideal for creating large, diverse chemical libraries for screening. nih.gov |
Discovery of Novel Therapeutic and Biological Applications Beyond Established Areas
While the benzothiazepine scaffold is well-known for its role in cardiovascular drugs like Diltiazem, which act as calcium channel blockers, recent research suggests a much broader therapeutic potential for the 1,4-benzothiazepine class. rsc.orgnih.gov Future investigations are expanding into several promising new areas.
Neuroprotection and Neurodegenerative Diseases: Derivatives of the closely related dibenzo nih.govresearchgate.netnih.govthiadiazepine system have demonstrated significant neuroprotective properties in vitro. researchgate.netnih.gov These compounds were shown to protect neuronal cells from toxicity induced by amyloid-beta peptide and okadaic acid, two molecules implicated in the pathology of Alzheimer's disease. researchgate.net The observed mechanisms include antioxidant activity and the ability to block cytosolic calcium entry, suggesting that 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine analogs could be valuable candidates for the treatment of neurodegenerative diseases. nih.gov
Oncology: The 1,4-benzothiazepine scaffold has been identified as a potential framework for developing new antitumor agents. rsc.org For example, novel 1,5-benzothiazepine (B1259763) derivatives have shown cytotoxic activity against liver cancer cell lines. researchgate.net Furthermore, other complex heterocyclic systems incorporating a tetrahydrobenzo-fused ring have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer chemotherapy. nih.gov This opens the possibility of designing 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine-based PARP-1 inhibitors.
Infectious Diseases: The versatility of related sulfur-nitrogen heterocyclic scaffolds extends to infectious diseases. For instance, a series of tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives, which share a similar saturated heterocyclic ring fused to a benzene moiety, exhibited significant in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This finding suggests that the 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine core could serve as a template for novel antimalarial agents. Additionally, some reports have highlighted the potential for 1,4-benzothiazepines to act as anti-HIV agents. rsc.org
| Potential Application Area | Rationale / Supporting Evidence |
| Neurodegenerative Diseases | Related compounds show neuroprotection against amyloid-beta toxicity and possess antioxidant properties. researchgate.netnih.gov |
| Oncology / Anti-tumor | The 1,4-benzothiazepine scaffold is cited as having potential antitumor activity; related heterocycles target cancer enzymes like PARP-1. rsc.orgnih.gov |
| Anti-HIV | The 1,4-benzothiazepine class has been reported to have potential anti-HIV activity. rsc.org |
| Antimalarial | Structurally related tetrahydrobenzothienopyrimidines show potent activity against drug-resistant P. falciparum. nih.gov |
| Bile Acid Modulation | The scaffold has been explored for its potential as a bile acid absorption inhibitor. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The development of novel 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine derivatives is poised to be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov While specific applications to this exact compound are not yet widely published, the established methodologies in computational drug discovery provide a clear roadmap for future research.
AI and ML can revolutionize the design and optimization process in several ways:
High-Throughput Virtual Screening (HTVS): AI-powered virtual screening allows for the rapid computational assessment of vast chemical libraries to identify molecules most likely to bind to a specific biological target. mdpi.com For the thiazepine scaffold, ML models can be trained to predict binding affinity to targets like calcium channels, serotonin (B10506) receptors, or novel cancer-related proteins, prioritizing a smaller, more promising set of compounds for laboratory synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): ML algorithms are adept at building QSAR models, which correlate the chemical structure of compounds with their biological activity. researchgate.net By training a model on a dataset of known 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine analogs and their measured potencies, researchers can predict the activity of new, unsynthesized derivatives and identify key structural features that enhance therapeutic effects.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from the ground up. nih.gov These models can be constrained to generate novel structures that retain the core thiazepine scaffold but are optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comnih.gov
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic or safety profiles. researchgate.net ML models can be trained to predict properties like solubility, bioavailability, and potential toxicity early in the design phase, allowing chemists to focus on compounds with a higher probability of success in clinical trials. mdpi.com
The use of computational approaches like Density Functional Theory (DFT) can further aid in understanding the molecule's geometric and electronic properties, providing data that can feed into and refine ML models. researchgate.net By leveraging these in silico tools, the design-synthesize-test cycle can be made dramatically more efficient, reducing costs and accelerating the discovery of new therapeutic agents based on the 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine structure. bpasjournals.com
Addressing Unexplored Biological Questions and Mechanistic Insights
Despite the progress made, significant questions remain regarding the precise mechanisms of action and full biological profile of 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine derivatives. Future research must focus on elucidating these details to fully exploit their therapeutic potential.
One of the most specific mechanisms identified involves the stabilization of the ryanodine (B192298) receptor 2 (RyR2) ion channel by a 1,4-benzothiazepine derivative, a key process in regulating cardiac muscle function. nih.gov However, this finding opens up several new avenues of inquiry:
What is the precise binding site on the RyR2 channel?
Do these compounds exhibit selectivity for RyR2 over other isoforms (RyR1, RyR3), which are prevalent in skeletal muscle and the brain, respectively?
What are the long-term downstream cellular consequences of RyR2 stabilization by these molecules?
For the emerging applications in neurodegeneration, the mechanistic questions are even more fundamental. While general effects like calcium channel modulation and antioxidant activity have been proposed for related structures, the specific neuronal targets remain unknown. researchgate.netnih.gov Future studies should aim to:
Identify the specific ion channels, receptors, or enzymes in the central nervous system that these compounds interact with.
Determine if the antioxidant effects are due to direct radical scavenging or the upregulation of endogenous antioxidant pathways.
Clarify the structure-activity relationship for neuroprotection to design compounds that are potent and can effectively cross the blood-brain barrier.
Similarly, for potential antitumor and anti-infective applications, the molecular targets are largely undefined. Identifying the specific kinases, enzymes, or other proteins that these compounds inhibit is a critical next step. Answering these fundamental biological questions through target identification studies, structural biology, and advanced cellular assays will be essential for validating new therapeutic uses and rationally designing the next generation of drugs based on the 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netthiazepine scaffold.
Q & A
Q. What are the established synthetic routes for 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine, and how do they differ in efficiency?
The compound is typically synthesized via multi-step cyclization reactions. Key methods include:
- N-Acyliminium Cyclization : A novel approach enabling scalable production, as reported in industrial synthesis advancements . This method emphasizes regioselectivity and reduced side-product formation.
- Multi-Step Organic Reactions : Involves condensation of thiol-containing precursors with aldehydes or ketones under acidic conditions, followed by ring closure. Yields vary between 40–65%, depending on solvent polarity and temperature .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes but requires precise control of dielectric heating parameters to avoid decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard protocols include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzazepine core and substituent positions. For example, the thiazepine ring protons resonate at δ 3.2–4.5 ppm in CDCl₃ .
- X-ray Crystallography : Resolves stereochemical ambiguities; data refinement requires software like SHELX .
- HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound exhibits:
- High solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Moderate solubility in alcohols (methanol, ethanol).
- Low water solubility (<1 mg/mL), necessitating surfactants or co-solvents for in vitro assays .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., anti-tyrosinase vs. inactivity) be resolved in structure-activity relationship (SAR) studies?
Discrepancies may arise from:
- Substituent Positioning : Anti-tyrosinase activity in 2-substituted analogs (IC₅₀ ~8 µM) contrasts with inactivity in 3-substituted variants, as shown in enzymatic assays using mushroom tyrosinase .
- Assay Conditions : pH-dependent enzyme inhibition (optimal at pH 6.8) and interference from DMSO (>1% v/v) may skew results. Validate using negative controls (e.g., kojic acid) and replicate under standardized buffers .
- Cellular Uptake : Poor membrane permeability in unmodified analogs can mask activity. Use prodrug strategies or liposomal delivery systems to enhance bioavailability .
Q. What strategies improve reaction yields in large-scale synthesis?
- Catalytic Optimization : Employ Pd/C or Raney nickel for hydrogenation steps, achieving >90% conversion in N-acyliminium cyclization .
- Solvent Selection : Tetrahydrofuran (THF) enhances reaction homogeneity, while toluene minimizes byproducts in Friedel-Crafts alkylation .
- Flow Chemistry : Continuous-flow reactors reduce batch variability and improve heat transfer, critical for exothermic intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced CNS penetration?
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability using logP values (optimal range: 2–3) and polar surface area (<90 Ų) .
- Docking Studies : Target dopamine D₂ or serotonin 5-HT₂A receptors using Glide or AutoDock Vina. Key interactions include π-π stacking with Phe residues and hydrogen bonding to Thr3.36 .
- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP3A4 liability) and toxicity (AMES test) .
Q. What analytical techniques resolve degradation products in stability studies?
- LC-QTOF-MS : Identifies oxidation products (e.g., sulfoxide derivatives) and hydrolyzed fragments .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to profile degradation pathways .
- Thermogravimetric Analysis (TGA) : Monitors thermal decomposition above 200°C, correlating with crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
